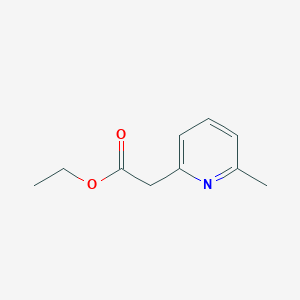
5,5-Diphényl-2-thiohydantoïne
Vue d'ensemble
Description
5,5-Diphenyl-2-thiohydantoin is a heterocyclic compound with the molecular formula C15H12N2OS. It is known for its unique structure, which includes a thiohydantoin ring substituted with two phenyl groups.
Applications De Recherche Scientifique
5,5-Diphenyl-2-thiohydantoin has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Biological Studies: It is used as a reactant in the synthesis of various bioactive compounds, including antimicrobial and antifungal agents.
Materials Science: It serves as a precursor for the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
Target of Action
5,5-Diphenyl-2-thiohydantoin (DPTH) primarily targets the cell cycle regulatory proteins in human colon cancer cell line, COLO-205 . It specifically interacts with the cell cycle inhibitory protein, p21 , leading to an increase in the formation of the cyclin-dependent kinase (CDK)2-p21 complex .
Mode of Action
DPTH interacts with its target, the cell cycle inhibitory protein p21, leading to an increase in the formation of the CDK2-p21 complex . This interaction results in a decrease in CDK2 activity , which is crucial for cell cycle progression. By inhibiting CDK2 activity, DPTH effectively halts the cell cycle, thereby inhibiting the proliferation of the COLO-205 cells .
Biochemical Pathways
The primary biochemical pathway affected by DPTH is the cell cycle regulation pathway . The formation of the CDK2-p21 complex inhibits CDK2 activity, which is essential for the progression of the cell cycle . This inhibition results in the suppression of cell proliferation, particularly in the COLO-205 human colon cancer cell line .
Pharmacokinetics
It is known that dpth can be synthesized by the condensation of benzil with thio-urea in an alkaline solution
Result of Action
The primary result of DPTH’s action is the inhibition of cell proliferation . In the COLO-205 human colon cancer cell line, DPTH suppresses cell proliferation by inhibiting DNA synthesis and activating apoptosis . At concentrations higher than 30 μM, DPTH induces apoptosis in COLO-205 cells .
Action Environment
The action of DPTH can be influenced by various environmental factors. For instance, the synthesis of DPTH has been shown to yield good results in ethanol 95° and absolute alcohol . .
Analyse Biochimique
Biochemical Properties
5,5-Diphenyl-2-thiohydantoin interacts with various enzymes and proteins in biochemical reactions. It has been used as a reactant for the synthesis of imidazole derivatives, imidazothiazole, and glycocyamidine derivatives for antimicrobial studies
Cellular Effects
5,5-Diphenyl-2-thiohydantoin has shown to have an anti-proliferation effect on human vascular endothelial cells . In a study, it was found to suppress the proliferation of the cultured colon cancer cell line COLO-205 by inhibiting DNA synthesis and activating apoptosis .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by inhibiting DNA synthesis and activating apoptosis in certain cell types .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Diphenyl-2-thiohydantoin can be synthesized through the Biltz synthesis, which involves the base-catalyzed condensation of benzil and thiourea. The reaction typically occurs in an alkaline medium, such as sodium hydroxide, and is carried out under reflux conditions . The steps are as follows:
Reactants: Benzil and thiourea are mixed in the presence of a base (e.g., sodium hydroxide).
Reaction: The mixture is heated under reflux, allowing the reactants to condense and form the thiohydantoin ring.
Isolation: The reaction mixture is cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis of 5,5-Diphenyl-2-thiohydantoin can be optimized by using solvents such as ethanol or dimethyl sulfoxide, which enhance the reaction yield and purity. The process involves:
Mixing: Benzil, thiourea, and a base are mixed in a suitable solvent.
Reflux: The mixture is heated under reflux to facilitate the reaction.
Purification: The product is purified through recrystallization, often using ethanol as the solvent.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diphenyl-2-thiohydantoin undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form N-alkylated derivatives.
Oxidation Reactions: The thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: It can undergo intramolecular cyclization to form bicyclic structures.
Common Reagents and Conditions
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Dibromoalkanes under basic conditions.
Major Products
N-Alkylated Derivatives: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Bicyclic Compounds: Formed through cyclization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenylhydantoin: Similar structure but lacks the sulfur atom in the thiohydantoin ring.
5,5-Diphenyl-2-thioxo-4-imidazolidinone: Another thiohydantoin derivative with similar biological activities.
Uniqueness
5,5-Diphenyl-2-thiohydantoin is unique due to its thiohydantoin ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom enhances its ability to undergo various chemical transformations and interact with biological targets .
Propriétés
IUPAC Name |
5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPNECWKZZEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066677 | |
| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21083-47-6 | |
| Record name | 5,5-Diphenyl-2-thiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21083-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylthiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Diphenyl-2-thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-diphenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIPHENYL-2-THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)


